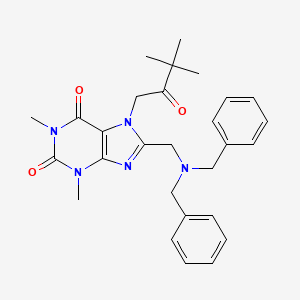

8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 899727-58-3

Cat. No.: VC7800637

Molecular Formula: C28H33N5O3

Molecular Weight: 487.604

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899727-58-3 |

|---|---|

| Molecular Formula | C28H33N5O3 |

| Molecular Weight | 487.604 |

| IUPAC Name | 8-[(dibenzylamino)methyl]-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C28H33N5O3/c1-28(2,3)22(34)18-33-23(29-25-24(33)26(35)31(5)27(36)30(25)4)19-32(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21/h6-15H,16-19H2,1-5H3 |

| Standard InChI Key | GARCLYVBNBBWOQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, delineates its substitution pattern on the purine-2,6-dione core. Key features include:

-

1- and 3-methyl groups at the purine nitrogen atoms.

-

A 7-(3,3-dimethyl-2-oxobutyl) side chain.

-

An 8-((dibenzylamino)methyl) substituent.

The molecular formula is C28H33N5O3, with a molecular weight of 487.604 g/mol.

Table 1: Core Structural Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 899727-58-3 | |

| Molecular Formula | C28H33N5O3 | |

| Molecular Weight | 487.604 g/mol | |

| SMILES | CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Synthesis and Manufacturing Considerations

Proposed Synthetic Route

While explicit synthesis protocols remain unpublished, a plausible multi-step strategy involves:

-

Purine Core Functionalization: Alkylation at the 7-position using 3,3-dimethyl-2-oxobutyl bromide under basic conditions.

-

Mannich Reaction: Introduction of the dibenzylaminomethyl group at the 8-position via reaction with dibenzylamine and formaldehyde.

-

Methylation: Sequential methylation at the 1- and 3-positions using methyl iodide.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Target Modification |

|---|---|---|

| 1 | K2CO3, DMF, 60°C, 12h | 7-Alkylation |

| 2 | Dibenzylamine, HCHO, EtOH, reflux | 8-Aminomethylation |

| 3 | CH3I, NaH, THF, 0°C→RT | 1,3-Dimethylation |

Yield optimization would require careful control of stoichiometry and reaction times, particularly to avoid over-alkylation .

Structural Analogues and Comparative Analysis

Piperidine-Substituted Analog

The compound 7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (PubChem CID: 6484975) replaces the dibenzylamino group with a piperidine moiety . Key differences:

-

Polarity: Piperidine substitution reduces hydrophobicity (LogP ~2.9).

Diethylamino Variant

8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione (PubChem CID: 4060690) demonstrates how alkylamino groups influence bioactivity .

Table 3: Structural Comparison of Purine Derivatives

| Compound | 8-Substituent | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| Target Compound | Dibenzylaminomethyl | 487.6 | ~4.0 |

| Piperidine Analog (CID 6484975) | Piperidin-1-ylmethyl | 375.5 | ~2.9 |

| Diethylamino Variant (CID 4060690) | Diethylamino | 321.4 | ~2.5 |

Research Implications and Future Directions

Critical Knowledge Gaps

-

Biological Activity: No published studies on pharmacological effects.

-

ADME Profile: Absorption, distribution, metabolism, and excretion properties remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume